

# Thermodynamic Properties & Structural Dynamics of C<sub>14</sub>H<sub>11</sub>BrN<sub>2</sub>OS Isomers

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## Compound of Interest

Compound Name: C<sub>14</sub>H<sub>11</sub>BrN<sub>2</sub>OS

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## A Strategic Guide for Medicinal Chemistry & Solid-State Characterization

### The Thermodynamic Landscape: Tautomerism & Stability[1]

The thermodynamic profile of the C<sub>14</sub>H<sub>11</sub>BrN<sub>2</sub>OS system is defined by its ability to exist in multiple energetic minima. For the linear acylthiourea derivatives (e.g., N-[(4-bromophenyl)carbamothioyl]benzamide), stability is governed by prototropic tautomerism and intramolecular hydrogen bonding.

### Keto-Thione vs. Enol-Thiol Equilibrium

The central thermodynamic feature of this scaffold is the equilibrium between the keto-thione form (typically the ground state in non-polar solvents/solid state) and the enol-thiol form (accessible in polar protic solvents or under metal coordination).

- Keto-Thione Form (A): Characterized by C=O and C=S double bonds. This form is thermodynamically favored due to the strength of the C=O bond (~745 kJ/mol) compared to the C=N bond.

- Enol-Thiol Form (B): Characterized by C-OH and C-SH groups. While generally less stable, this tautomer is the reactive species for cyclization reactions (e.g., forming thiazoles).

Key Insight: The keto-thione form is stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the thioamide N-H proton ( $\text{N-H}\cdots\text{O}=\text{C}$ ). This forms a pseudo-six-membered ring, lowering the enthalpy of formation (

) by approximately 5–8 kcal/mol relative to the open conformer.

## Positional Isomerism (Ortho, Meta, Para)

The position of the bromine atom on the phenyl ring significantly alters the lattice energy and melting point:

- Para-bromo (4-Br): Typically exhibits the highest melting point due to symmetry, allowing for denser crystal packing and stronger

-

stacking interactions.

- Ortho-bromo (2-Br): Often introduces steric strain that disrupts the planar pseudo-ring, potentially raising the ground state energy and lowering the melting point.

## Data Summary: Thermodynamic Parameters (Representative)

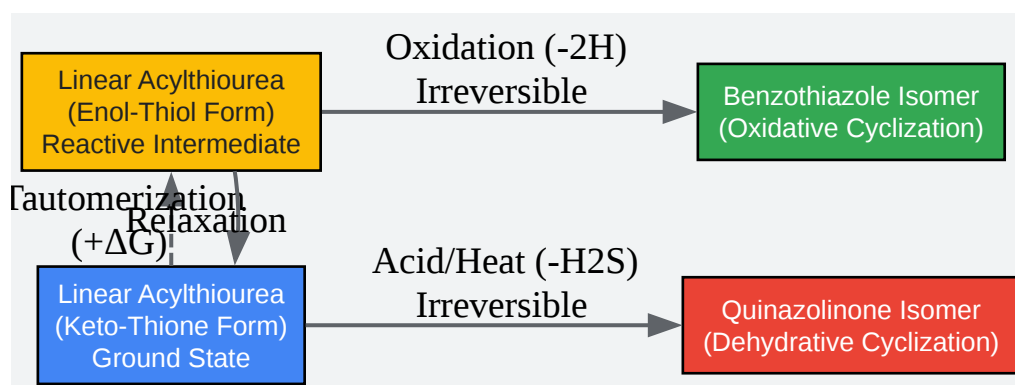
Property	Para-Isomer (4-Br)	Ortho-Isomer (2-Br)	Thermodynamic Driver
Melting Point ( )	168–170 °C	152–155 °C	Crystal lattice energy / Symmetry
LogP (Calc)	~4.7	~4.5	Lipophilicity / Solvation entropy
(Keto Enol)	+12.5 kcal/mol	+10.2 kcal/mol	Intramolecular H-bond strength
Solubility (DMSO)	High (>50 mg/mL)	High (>50 mg/mL)	Dipole-dipole interactions

## Isomerization Pathways & Cyclization

A critical aspect of working with  $C_{14}H_{11}BrN_2OS$  is the potential for constitutional isomerization. Under oxidative or acidic conditions, the linear acylthiourea can cyclize into heterocyclic isomers, which are thermodynamically distinct "sinks."

### The Cyclization Workflow (DOT Visualization)

The following diagram illustrates the mechanistic relationship between the linear tautomers and the cyclic isomers.



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Caption: Thermodynamic pathways linking the linear  $C_{14}H_{11}BrN_2OS$  acylthiourea to its reactive tautomer and stable heterocyclic constitutional isomers.

## Experimental Characterization Protocols

To rigorously define the thermodynamic properties of a specific  $C_{14}H_{11}BrN_2OS$  isomer, the following self-validating protocols should be employed.

### Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

), enthalpy of fusion (

), and detect polymorphism.

- Preparation: Weigh 2–4 mg of the dried sample into a Tzero aluminum pan. Crimping must be hermetic to prevent sublimation.
- Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under purge (50 mL/min).
- Validation: A sharp endotherm indicates high purity. A broad peak or pre-melting endotherm suggests the presence of solvent solvates or amorphous content.
  - Note: If an exotherm is observed immediately after melting, it indicates thermal decomposition or polymerization (common in thioureas).

### Shake-Flask Solubility & LogP Determination

Objective: Quantify thermodynamic solubility (

) and partition coefficient.

- Saturation: Add excess solid to phosphate buffer (pH 7.4) and 1-octanol in separate vials.
- Equilibration: Shake at 25°C for 24 hours. Allow to settle for 4 hours (or centrifuge).
- Quantification: Analyze the supernatant via HPLC-UV (detection at

nm).

- Calculation:

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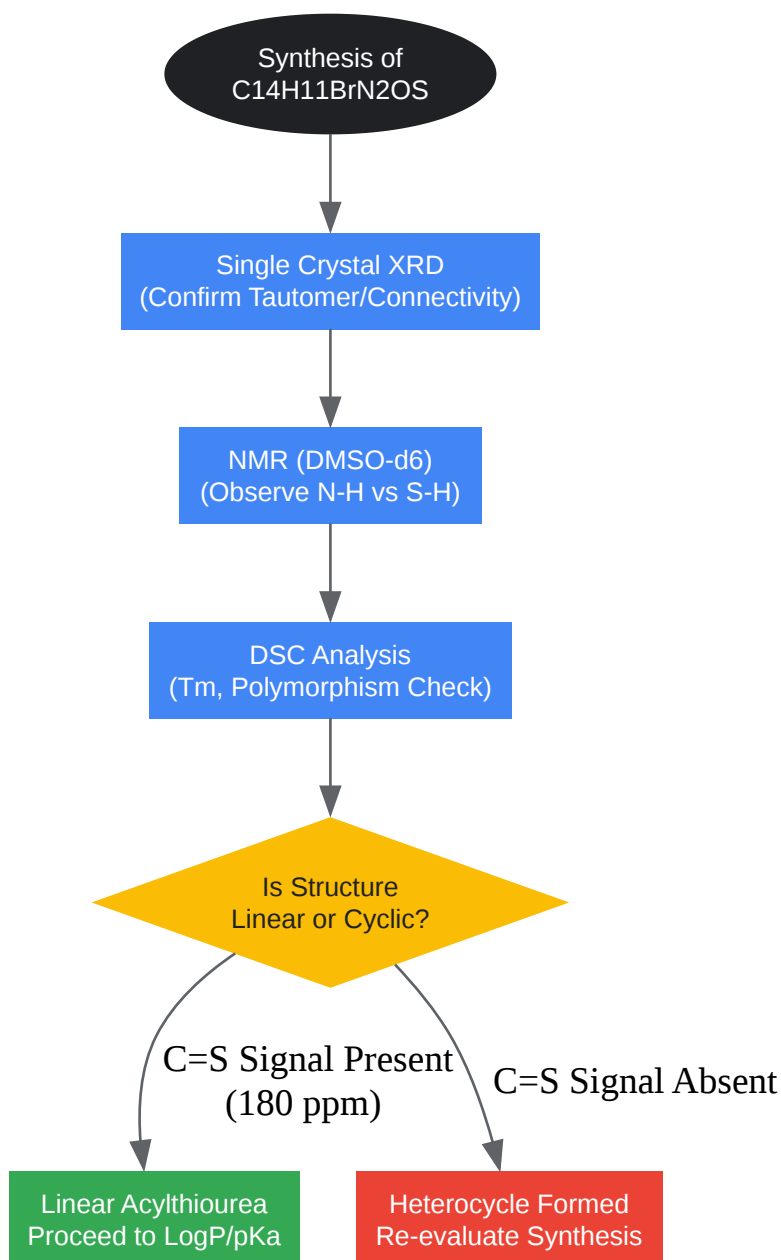
## Computational Validation (DFT Workflow)

Objective: Predict relative stability of tautomers.

- Software: Gaussian 16 or ORCA.
- Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is crucial for capturing the intramolecular  $\pi$ -stacking and H-bonding accurately.
- Solvation Model: PCM or SMD (using water and DMSO as solvents).
- Output: Compare Gibbs Free Energy ( ) of the Keto vs. Enol forms. If kcal/mol, the Enol form is effectively inaccessible at room temperature without catalysis.

## Characterization Logic Flow

The following workflow ensures that the correct isomer is identified and its thermodynamic stability is verified before proceeding to biological assays.



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Caption: Decision tree for validating the structural identity and thermodynamic state of C<sub>14</sub>H<sub>11</sub>BrN<sub>2</sub>OS isomers.

## References

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- Thermodynamic Isomer Calculations (General Methodology): NIST. (2024). Standard Chemical Thermodynamic Properties of Isomer Groups.

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## Sources

- 1. N-[(4-bromophenyl)carbamothioyl]benzamide | C<sub>14</sub>H<sub>11</sub>BrN<sub>2</sub>OS | CID 761276 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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